molecular formula C13H18N2O3 B5854149 3-methyl-N-(3-methylbutyl)-4-nitrobenzamide

3-methyl-N-(3-methylbutyl)-4-nitrobenzamide

Cat. No. B5854149
M. Wt: 250.29 g/mol
InChI Key: GZPHMQQLZVRINS-UHFFFAOYSA-N
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Description

3-methyl-N-(3-methylbutyl)-4-nitrobenzamide, also known as 3MBNB, is a chemical compound that belongs to the class of nitrobenzamides. It is a yellow crystalline solid that is soluble in organic solvents. 3MBNB has gained significant attention in the scientific community due to its potential applications in various fields, including medical research, agriculture, and environmental monitoring.

Mechanism of Action

The mechanism of action of 3-methyl-N-(3-methylbutyl)-4-nitrobenzamide is not fully understood. However, studies have suggested that it inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to modulate the expression of genes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
3-methyl-N-(3-methylbutyl)-4-nitrobenzamide has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to increase the activity of antioxidant enzymes such as catalase and superoxide dismutase. In addition, 3-methyl-N-(3-methylbutyl)-4-nitrobenzamide has been found to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-methyl-N-(3-methylbutyl)-4-nitrobenzamide in lab experiments is its relatively low cost and ease of synthesis. It is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, one limitation of using 3-methyl-N-(3-methylbutyl)-4-nitrobenzamide is its potential toxicity. It is important to handle 3-methyl-N-(3-methylbutyl)-4-nitrobenzamide with care and to follow appropriate safety protocols when working with this compound.

Future Directions

There are several future directions for research on 3-methyl-N-(3-methylbutyl)-4-nitrobenzamide. One area of interest is the development of more potent derivatives of 3-methyl-N-(3-methylbutyl)-4-nitrobenzamide that exhibit greater anticancer activity. Another area of research is the identification of the specific enzymes and pathways that are targeted by 3-methyl-N-(3-methylbutyl)-4-nitrobenzamide. Additionally, further studies are needed to determine the long-term effects of 3-methyl-N-(3-methylbutyl)-4-nitrobenzamide exposure on human health and the environment.

Synthesis Methods

The synthesis of 3-methyl-N-(3-methylbutyl)-4-nitrobenzamide involves the reaction of 3-methylbutylamine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields 3-methyl-N-(3-methylbutyl)-4-nitrobenzamide as a yellow crystalline solid with a purity of over 95%. The synthesis of 3-methyl-N-(3-methylbutyl)-4-nitrobenzamide is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

3-methyl-N-(3-methylbutyl)-4-nitrobenzamide has been extensively studied for its potential applications in medical research. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. 3-methyl-N-(3-methylbutyl)-4-nitrobenzamide has also been found to have anti-inflammatory properties and can be used to treat inflammatory diseases such as arthritis. In addition, 3-methyl-N-(3-methylbutyl)-4-nitrobenzamide has been studied for its potential use as an insecticide and herbicide in agriculture. It can also be used to monitor the environmental pollution of nitroaromatic compounds.

properties

IUPAC Name

3-methyl-N-(3-methylbutyl)-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-9(2)6-7-14-13(16)11-4-5-12(15(17)18)10(3)8-11/h4-5,8-9H,6-7H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPHMQQLZVRINS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCCC(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(3-methylbutyl)-4-nitrobenzamide

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